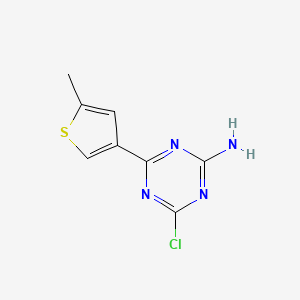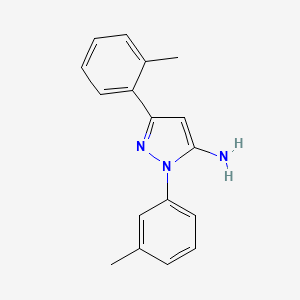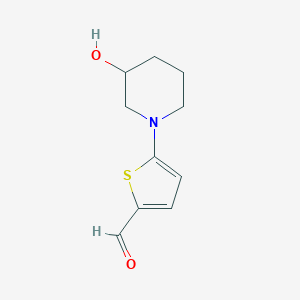
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group, a thiophene ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced via nucleophilic substitution reactions using reagents like phosphorus oxychloride.
Thiophene Ring Introduction: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Amine Group Introduction: The amine group can be introduced through amination reactions using reagents like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different thiophene substitution.
4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure with a different position of the methyl group on the thiophene ring.
Uniqueness
4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is unique due to the specific positioning of the chloro, thiophene, and amine groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7ClN4S |
|---|---|
Poids moléculaire |
226.69 g/mol |
Nom IUPAC |
4-chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
Clé InChI |
GWPTUIXLTBRLKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)



methanol](/img/structure/B13164983.png)

